LogP Differentiation: ~0.66 Log Units Higher Lipophilicity vs. Thiophene Analog
The target compound exhibits a computed LogP of 3.39, whereas the thiophene analog Furan-2-yl(5-methylthiophen-2-yl)methanol (CAS 95970-41-5) has a LogP of 2.73, a difference of +0.66 log units . This represents an approximately 4.6-fold higher predicted n-octanol/water partition coefficient for the target compound, indicating substantially greater lipophilicity relevant for membrane permeability and non-polar target binding.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.39 |
| Comparator Or Baseline | Furan-2-yl(5-methylthiophen-2-yl)methanol (CAS 95970-41-5), LogP = 2.73 |
| Quantified Difference | ΔLogP = +0.66; ~4.6-fold increase in predicted partition coefficient |
| Conditions | Computed LogP values reported by Leyan (consistent algorithm across both compounds) |
Why This Matters
A 0.66 LogP increase can significantly impact passive membrane permeability and non-specific binding; researchers requiring higher lipophilicity for blood-brain barrier penetration or hydrophobic pocket targeting should select the target compound over the thiophene analog.
